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tucatinib dose reduction guidelines for toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tucatinib

CAS No.: 937263-43-9

Cat. No.: S547973

Guidelines for Specific Toxicities

The tables below summarize the recommended tucatinib dose modifications for specific adverse reactions,
based on severity grading from the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI CTCAE) [1] [2] [3].

Table 1: Dose Modifications for Diarrhea and Hepatotoxicity

Adverse Reaction Severity Grade Recommended Action

Diarrhea [1] [4] [3] Grade 3 (without anti- Initiate/intensify medical therapy. Hold tucatinib until
diarrheal treatment) resolution to < Grade 1, then resume at same dose.
Grade 3 (with anti- Initiate/intensify medical therapy. Hold tucatinib until
diarrheal treatment) resolution to < Grade 1, then resume at next lower

dose.

Grade 4 Permanently discontinue tucatinib.

Hepatotoxicity [1] Grade 2 Bilirubin Hold tucatinib until resolution to < Grade 1, then

[2] [3] (>1.5t0 3 x ULN) resume at same dose.

| | Grade 3 ALT/AST (>5 to 20 x ULN) OR Grade 3 Bilirubin (>3 to 10 x ULN) | Hold tucatinib until
resolution to < Grade 1, then resume at next lower dose. | | | Grade 4 ALT/AST (>20 x ULN) OR Grade 4
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Bilirubin (>10 x ULN) | Permanently discontinue tucatinib. | | | ALT/AST >3 x ULN AND Bilirubin >2

x ULN | Permanently discontinue tucatinib. |

Table 2: Dose Modifications for Other Adverse Reactions & General Reduction Schedule

Category Severity Grade Recommended Action
Other Adverse Reactions Grade 3 Hold tucatinib until resolution to < Grade 1,
[1] then resume at next lower dose.

Grade 4 Permanently discontinue tucatinib.
Standard Dose Recommended 300 mg twice daily
Reduction Steps [1] [2] starting dose
[4]

First reduction 250 mg twice daily

Second reduction 200 mg twice daily

Third reduction 150 mg twice daily

Intolerance after third Permanently discontinue.
reduction

Tucatinib Dose Modification Workflow

The following diagram illustrates the decision-making process for managing tucatinib toxicity, integrating

the guidelines from the tables above:
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Start: Patient on
Tucatinib 300 mg BID

Adverse Event (AE)

Occurs

Assess AE
Severity (CTCAE)
Grade 1 or 2 Grade 3
Continue tucatinib Hold tucatinib treatment.
.. . Permanently
at current dose. Initiate appropriate . . -
) discontinue tucatinib.
Manage symptoms. medical therapy.

AE resolved to
< Grade 1?

For specific Grade 3
diarrhea or hepatotoxicity
(see tables)

For other Grade 3 AEs
or specified cases

Resume at the Resume at the

NEXT LOWER dose level. SAME dose level.
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Considerations for Special Populations & Drug
Interactions

e Hepatic Impairment: For patients with severe hepatic impairment (Child-Pugh Class C), the
recommended starting dose is 200 mg twice daily. No adjustment is needed for mild or moderate
impairment [1] [2] [4].

¢ Renal Impairment: No tucatinib dosage adjustment is required for renal impairment. However, when
used in a regimen for breast cancer (with capecitabine and trastuzumab), the combination is not
recommended for patients with severe renal impairment (CrCl <30 mL/min) because capecitabine is
contraindicated in this population [1] [5].

¢ Drug Interactions:

o Strong CYP2CS8 Inhibitors: Avoid concomitant use. If co-administration is unavoidable, reduce
the tucatinib dose to 100 mg twice daily. After the inhibitor is discontinued, resume the
previous tucatinib dose after 3 elimination half-lives of the inhibitor [1] [2] [3].

o Strong CYP3A Inducers and Moderate CYP2C8 Inducers: Should be avoided, as they may
decrease the efficacy of tucatinib [2] [5].

Frequently Asked Questions for Researchers

Q1: What is the clinical evidence for dose reduction frequency?

¢ In the MOUNTAINEER trial (InCRC), 9% of patients required a tucatinib dose reduction, and 6%
discontinued due to adverse reactions. Diarrhea and elevated ALT were the most common reasons
for reduction (2.3% each) [2].

¢ In the HER2CLIMB trial (breast cancer), 21% of patients required a dose reduction. Hepatotoxicity
(8%) and diarrhea (6%) were the most frequent causes [5].

Q2: Are there any laboratory findings that do not require dose modification?

¢ Yes. Tucatinib inhibits the renal tubular secretion of creatinine, leading to a mean increase in serum
creatinine (about 30-32%) without affecting actual glomerular function. This elevation is typically
reversible upon discontinuation [1] [2] [5]. For persistent elevations, consider using alternative
markers of renal function (e.g., BUN, cystatin C) [3].

Q3: Have dose reduction strategies been successfully applied in novel combination regimens?
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e Yes. A phase Ib/Il study combined tucatinib with palbociclib and letrozole. A pharmacokinetic
interaction was identified where tucatinib increased the exposure to palbociclib. This was
successfully managed by reducing the palbociclib dose from 125 mg to 75 mg daily, demonstrating
that dose adjustments are a critical part of developing combination therapies [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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